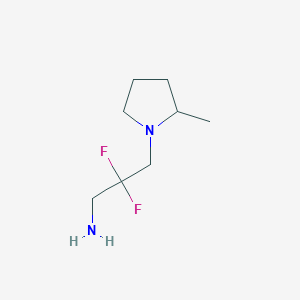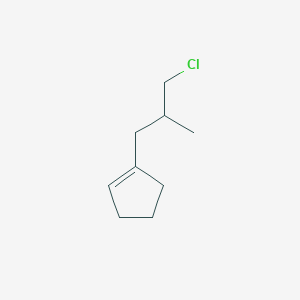
1-(3-Chloro-2-methylpropyl)cyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-methylpropyl)cyclopent-1-ene is an organic compound with the molecular formula C₉H₁₅Cl. It is characterized by a cyclopentene ring substituted with a 3-chloro-2-methylpropyl group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylpropyl)cyclopent-1-ene typically involves the alkylation of cyclopentene with 3-chloro-2-methylpropyl chloride. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methylpropyl)cyclopent-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding alkane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Substitution: 1-(3-Hydroxy-2-methylpropyl)cyclopent-1-ene.
Oxidation: 1-(3-Oxo-2-methylpropyl)cyclopent-1-ene.
Reduction: 1-(3-Methylpropyl)cyclopentane.
Scientific Research Applications
1-(3-Chloro-2-methylpropyl)cyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylpropyl)cyclopent-1-ene is largely dependent on the type of reaction it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved are specific to the type of chemical reaction and the reagents used.
Comparison with Similar Compounds
3-Chlorocyclopent-1-ene: Similar structure but lacks the 2-methylpropyl group.
4-(3-Chloro-2-methylpropyl)cyclopent-1-ene: Positional isomer with the chlorine atom at a different position on the cyclopentene ring.
Properties
Molecular Formula |
C9H15Cl |
|---|---|
Molecular Weight |
158.67 g/mol |
IUPAC Name |
1-(3-chloro-2-methylpropyl)cyclopentene |
InChI |
InChI=1S/C9H15Cl/c1-8(7-10)6-9-4-2-3-5-9/h4,8H,2-3,5-7H2,1H3 |
InChI Key |
OKQJENUDNQEFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CCCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)

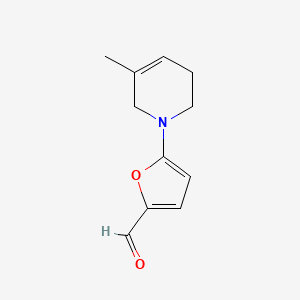

![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)

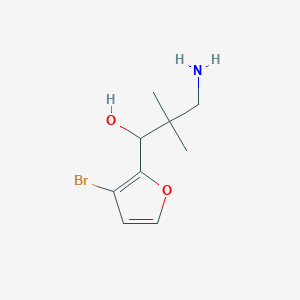
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
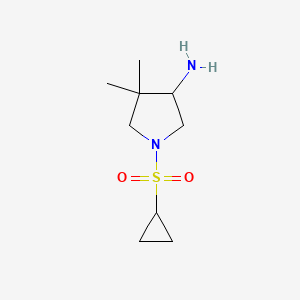
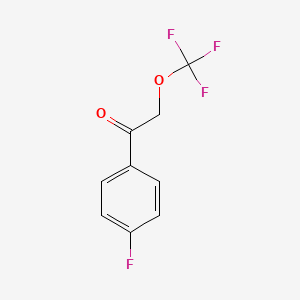
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)
